This compound is classified under heterocyclic compounds, specifically within the benzodiazepine family. It is synthesized through various chemical reactions involving benzoxazepines and nitro groups. The first synthesis of related compounds dates back to studies conducted in the mid-20th century, which explored their pharmacological properties and potential therapeutic uses .
The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The general procedure includes:
This method yields 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine with high purity levels suitable for further applications.
The molecular structure of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine consists of a benzene ring fused to a seven-membered nitrogen-containing heterocycle. Key structural features include:
The compound exhibits a three-dimensional conformation that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can participate in various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activities or altered physical properties .
The mechanism of action for 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine primarily revolves around its interaction with biological targets:
The specific pathways and interactions depend on the structural modifications made during synthesis and the biological context in which they are tested .
The physical and chemical properties of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific applications:
Ongoing research aims to explore further its potential applications across diverse fields such as medicinal chemistry and environmental science .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₉H₁₀N₂O₃; molecular weight: 194.19 g/mol) features a fused heterocyclic scaffold comprising a 1,4-benzoxazepine core saturated across positions 2–5. The structure integrates a benzene ring annulated with a seven-membered oxazepine heterocycle containing nitrogen (N1) and oxygen atoms. The nitro group (–NO₂) occupies position C7 of the aromatic ring, inducing significant electron-withdrawing effects [5] [9]. The compound's stereochemistry is defined by the non-planar conformation of the tetrahydro-1,4-benzoxazepine ring, which adopts boat or twist-boat conformations due to methylene bridges at C2–C3 and C5 [10].
Isomeric ambiguity arises from alternative numbering systems (e.g., "7-nitro-1,2,4,5-tetrahydro-3,2-benzoxazepine" in PubChem records) and positional isomers like 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1085728-28-4). These isomers differ in nitro group placement (C7 vs. C8), affecting electronic distribution and biological interactions [2] [9]. The canonical SMILES representation (C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]
) and InChIKey (XLSJIONOSGAQDN-UHFFFAOYSA-N
) provide unambiguous identifiers for the C7-substituted isomer [1].
Table 1: Atomic Connectivity and Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 216008-29-6 |
Molecular Formula | C₉H₁₀N₂O₃ |
IUPAC Name | 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
SMILES | C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |
InChIKey | XLSJIONOSGAQDN-UHFFFAOYSA-N |
Ring System | Fused benzo[f][1,4]oxazepine |
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry reveals prominent ion adducts. The protonated molecule [M+H]⁺ appears at m/z 195.07642, while sodiated [M+Na]⁺ occurs at m/z 217.05836. Predicted collision cross sections (CCS) for these adducts are 136.6 Ų and 141.1 Ų, respectively, reflecting distinct gas-phase conformations. Characteristic fragments include [M+H-H₂O]⁺ (m/z 177.06640; CCS 134.8 Ų), indicating facile water loss from the oxazepine ring [1].
Table 2: Key MS Fragmentation Patterns
Adduct/Fragment | m/z | Predicted CCS (Ų) | Proposed Structure |
---|---|---|---|
[M+H]⁺ | 195.07642 | 136.6 | Intact protonated molecule |
[M+Na]⁺ | 217.05836 | 141.1 | Sodiated adduct |
[M+H-H₂O]⁺ | 177.06640 | 134.8 | Dehydrated ion |
[M-H]⁻ | 193.06186 | 140.1 | Deprotonated molecule |
Nuclear Magnetic Resonance (NMR): Though explicit ¹H/¹³C-NMR data for this compound is absent in the search results, analogous benzoxazepines exhibit diagnostic signals. For example, the methylene group adjacent to oxygen (O–CH₂–N) resonates near δ 4.4–4.6 ppm, while aromatic protons ortho to the nitro group show downfield shifts (δ 7.5–8.2 ppm) due to electron withdrawal [3] [10].
Infrared (IR) Spectroscopy: The nitro group generates asymmetric and symmetric stretching vibrations at 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively. Additional bands include C–O–C stretch (1100–1250 cm⁻¹) and C–H bending modes of the saturated ring (1440–1480 cm⁻¹) [6].
Density functional theory (DFT) simulations elucidate electronic properties. The nitro group reduces electron density at C7 (Mulliken charge: +0.25e), polarizing the aromatic ring. This effect stabilizes the lowest unoccupied molecular orbital (LUMO; localized on the nitrobenzene moiety), lowering its energy to –2.8 eV. Conversely, the highest occupied molecular orbital (HOMO) resides on the oxazepine oxygen and nitrogen atoms (–6.3 eV), facilitating nucleophilic reactions [1].
Conformational sampling reveals two dominant low-energy states:
Structural modifications at C7 profoundly alter electronic profiles and bioactivity:
Table 3: Impact of C7 Substituents on Molecular Properties
Derivative | C7 Substituent | Aromatic C7 Charge (e) | HOMO Energy (eV) | Dominant Biological Activity |
---|---|---|---|---|
7-Nitro-benzoxazepine | –NO₂ | +0.25 | –6.3 | Kinase inhibition scaffold |
7-Methyl-benzoxazepine | –CH₃ | –0.18 | –5.9 | Metabolic intermediate |
Bozepinib (HER2 inhibitor) | –NO₂ (sulfonyl) | +0.31* | –6.5 | HER2 inhibition (IC₅₀: 7.31 µM) |
Neuroprotective benzoxazepine | None (fused) | –0.05 | –6.1 | Neuroprotection against Aβ₂₅–₃₅ |
*Charge on sulfonyl-attached benzene ring [3] [8] [10].
The 7-nitro derivative’s electron-deficient aromatic system favors charge-transfer complexes in biological targets, distinguishing it from 7-methyl or unsubstituted analogues used in neuroprotection or antiparasitic applications [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7